molecular formula C13H9ClF3N5O B3035186 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile CAS No. 303153-05-1

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

Cat. No. B3035186
CAS RN: 303153-05-1
M. Wt: 343.69 g/mol
InChI Key: ILCSAFBWVGEXJL-UHFFFAOYSA-N
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Description

The compound “1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile” is a member of the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several papers . The synthesis involves the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of the compound involves a pyridine group and a pyrimidine group . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The compound has been found to be involved in various chemical reactions. For instance, it has been used in the synthesis of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides . These compounds exhibit submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.68 . Its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol . The InChI code is 1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2 .

Scientific Research Applications

Agrochemical Applications

This compound, as a derivative of trifluoromethylpyridine (TFMP), is widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment or prevention of diseases in animals .

Organic Synthesis

The compound is a commonly used reagent in organic synthesis . It can participate in alkylation reaction, chlorination reaction and so on .

Pesticide Synthesis

This compound is widely used in the field of pesticide synthesis . As a fluoro-substituted reagent, it contributes to the development of new pesticides with improved efficacy and safety profiles .

Material Chemistry

In the field of material chemistry, this compound is used due to its unique properties conferred by the fluorine and pyridine structures . It may contribute to the development of new materials with enhanced performance and functionality .

Safety and Hazards

The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5O/c1-7-9(4-18)12(23)20-6-22(7)21(2)11-10(14)3-8(5-19-11)13(15,16)17/h3,5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCSAFBWVGEXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108709
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

CAS RN

303153-05-1
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303153-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Reactant of Route 5
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Reactant of Route 6
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1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

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